acetic acid;nickel;tetrahydrate

Catalyst Synthesis Hydrogenation Supported Metal Catalysts

Inconsistent nickel salt performance plagues catalyst activity and plating bath compatibility. This mint-green tetrahydrate form delivers precise coordination chemistry for reproducible outcomes. - **Catalyst Synthesis:** Enables higher reducible octahedral Ni²⁺ sites on γ-alumina vs. nitrate, boosting α-pinene hydrogenation activity. - **Electroplating:** Chloride-free, weakly acidic bath prevents corrosion of Al/Mg alloys; halogen-free process compliant. - **Battery Materials:** Patented oxalate precipitation route for LiNiO₂ cathodes avoids S and N impurities from sulfate/nitrate salts.

Molecular Formula C4H16NiO8
Molecular Weight 250.86 g/mol
Cat. No. B12057054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;nickel;tetrahydrate
Molecular FormulaC4H16NiO8
Molecular Weight250.86 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.O.O.O.O.[Ni]
InChIInChI=1S/2C2H4O2.Ni.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2
InChIKeyYKSWGSVYHJIPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Acetate Tetrahydrate: Procurement & Technical Baseline


Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) is a mint-green, water-soluble coordination compound with a density of 1.744 g/cm³ . It is the most common hydrated form of nickel acetate, distinguished from its anhydrous counterpart by its hydration state and physical properties [1]. The compound is widely utilized as a precursor for catalyst synthesis, in electroplating baths, and for the fabrication of advanced materials such as NiO nanostructures and battery electrodes .

Tetrahydrate form for organic solvent compatibility
Soluble in water, methanol, and reported in xylene
Precursor for catalyst, electroplating, and battery materials

Substitution Challenges for Nickel(II) Acetate Tetrahydrate


Generic substitution with other nickel salts or hydrated forms is not straightforward due to compound-specific properties that dictate performance in key application areas. For instance, in catalyst synthesis, the choice of nickel precursor—such as nickel acetate tetrahydrate versus nickel nitrate—directly influences the resulting catalyst's dispersion, reducibility, and ultimate catalytic activity [1]. In electroplating, the anion (acetate vs. sulfate vs. chloride) affects bath chemistry, deposition rate, and substrate compatibility [2]. Furthermore, differences in solubility and coordination behavior between the tetrahydrate and anhydrous forms can alter reaction outcomes in organic synthesis [3]. These distinctions are not merely academic; they translate into quantifiable differences in process efficiency and final product quality, making an informed procurement decision essential.

Nickel nitrate may shift catalyst reducibility

Different Ni²⁺ coordination leads to altered active site formation compared to acetate-derived catalysts.

Chloride-containing salts risk substrate corrosion

Nickel chloride introduces corrosive Cl⁻, limiting use on aluminum or magnesium alloys in electroplating.

Anhydrous form lacks organic solvent solubility

Unlike the tetrahydrate, anhydrous nickel acetate is insoluble in solvents like xylene, restricting synthesis media.

Nickel(II) Acetate Tetrahydrate: Differentiation Evidence


Ni/γ-Al₂O₃ Hydrogenation: Acetate vs. Nitrate Precursor

In the preparation of supported Ni/γ-Al₂O₃ catalysts for the hydrogenation of α-pinene, catalysts derived from nickel acetate tetrahydrate exhibit significantly higher catalytic activity than those prepared from nickel nitrate hexahydrate [1]. This performance difference is attributed to a higher proportion of octahedral Ni²⁺ species in the acetate-derived catalyst, which are more readily reduced to the active metallic state [1].

Ni/γ-Al₂O₃ hydrogenation
Head-to-head
Reported higher activity; higher ratio of octahedral Ni²⁺
Precursor choice directly influences reducibility and final catalyst activity.
Conditions: α-pinene hydrogenation, γ-Al₂O₃ supported Ni.
Catalyst Synthesis Hydrogenation Supported Metal Catalysts

NiMo-Alumina Deoxygenation: Acetate vs. Nitrate Performance

In the synthesis of NiMo-alumina catalysts for the deoxygenation of rapeseed oil, using nickel acetate tetrahydrate as a precursor leads to a more homogeneous dispersion of NiO and MoO₃ phases on the support compared to a catalyst prepared from nickel nitrate hexahydrate and ammonium heptamolybdate [1]. This improved dispersion is critical for the effective transformation of the oxide form of the catalyst to its active sulfide form, leading to high oxygen elimination [1].

NiMo deoxygenation
Head-to-head
Homogeneous NiO/MoO₃ dispersion vs. bulk MoO₃ formation (nitrate route)
Acetate precursor supports better sulfidation and oxygen removal in hydrotreating.
Model: rapeseed oil deoxygenation.
Hydrotreating Renewable Diesel Catalyst Precursor

Chloride-Free Electroplating for Sensitive Substrates

In chemical nickel plating, the choice of nickel salt directly impacts substrate compatibility and coating properties. Nickel acetate tetrahydrate is characterized as a weakly acidic, organic nickel salt with low toxicity and good environmental compatibility [1]. Unlike nickel chloride, it does not introduce chloride ions (Cl⁻), which can be corrosive to sensitive substrates such as stainless steel, aluminum, and magnesium alloys [1]. While nickel chloride may offer a higher deposition rate (~10-15 µm/h), nickel acetate is the preferred choice for applications requiring a halogen-free process and where substrate corrosion must be avoided [1].

Halogen-free plating
Class-level
Chloride-free, weakly acidic; suitable for sensitive substrates
Nickel acetate avoids Cl⁻ corrosion on Al/Mg alloys, unlike nickel chloride.
Deposition rate may be lower (~10-15 µm/h for chloride).
Electroplating Coatings Nickel Plating

Solubility in Organic Solvents: Tetrahydrate vs. Anhydrous

A practical differentiation exists between the anhydrous and tetrahydrate forms of nickel acetate. The anhydrous form is reported to be only soluble in water, while the tetrahydrate is documented to be soluble in both water and polar organic solvents like methanol [1]. Additionally, user reports indicate that the tetrahydrate exhibits solubility in xylene, a property not shared by its anhydrous counterpart, which is crucial for reactions in aromatic hydrocarbon media [2].

Solubility profile
Data to verify
Tetrahydrate soluble in xylene; anhydrous insoluble (user report)
Hydration state determines non-aqueous solvent compatibility.
Verify with your solvent system before procurement.
Solubility Organic Synthesis Precursor

Lithium-Ion Battery Cathode Precursor

Nickel acetate tetrahydrate is a preferred precursor in patented methods for preparing positive electrode active materials for lithium-ion batteries. A patent (US6344294B1) specifically describes the dissolution of nickel acetate tetrahydrate with anhydrous lithium hydroxide to form an oxalate precipitate, a key step in producing high-performance cathode materials [1]. This role is distinct from other nickel salts like nickel sulfate or nickel nitrate, which may introduce undesired counter-ions (e.g., sulfates, nitrates) that could affect the electrochemical properties of the final battery material.

Li-ion battery precursor
Reported
Used in patented oxalate precipitation route for LiNiO₂-based cathodes
Acetate avoids sulfur/nitrogen impurities that may affect electrochemical performance.
Patent US6344294B1 describes the synthesis method.
Battery Materials Lithium-ion Precursor

Heck Coupling: Low-Cost Alternative to Palladium

In the context of the palladium-catalyzed Heck reaction, nickel(II) acetate tetrahydrate has been explored as a low-cost alternative catalyst [1]. The rationale for substitution is purely economic; nickel acetate is 'relatively very cheap compared to palladium' [1]. While palladium is known as the most active catalyst for this reaction, research demonstrates that nickel acetate can still facilitate the reaction, offering a more cost-effective route for certain syntheses, such as the preparation of stilbene analogues [1].

Heck coupling cost
Head-to-head
Reported much lower cost compared to palladium catalysts
Nickel acetate offers a cost-effective alternative for C-C coupling when maximum activity is not required.
Tested in stilbene analogue synthesis.
Catalysis Heck Reaction Organic Synthesis

Nickel(II) Acetate Tetrahydrate: Key Application Scenarios


Ni/γ-Al₂O₃ Hydrogenation Catalyst Synthesis

Nickel(II) acetate tetrahydrate is the preferred precursor over nickel nitrate hexahydrate when preparing supported nickel catalysts on γ-alumina for hydrogenation reactions. The evidence shows that its use leads to a higher proportion of reducible octahedral Ni²⁺ sites, resulting in a catalyst with 'much higher' activity for reactions like α-pinene hydrogenation [1].

Halogen-Free Electroplating on Sensitive Substrates

This compound is the nickel salt of choice for chemical nickel plating baths when working with corrosion-sensitive substrates such as aluminum and magnesium alloys, or when a halogen-free process is mandated. Its chloride-free, weakly acidic nature prevents substrate attack, which can occur with nickel chloride baths [2].

Lithium-Ion Battery Cathode Material Synthesis

For the preparation of high-purity cathode materials for lithium-ion batteries, nickel(II) acetate tetrahydrate is a documented and enabling precursor. Its use in patented methods, such as oxalate precipitation for LiNiO₂-based materials, avoids the introduction of sulfur or nitrogen impurities associated with sulfate or nitrate salts, which can compromise electrochemical performance [3].

Cost-Effective Heck Coupling in Organic Synthesis

As a significantly cheaper alternative to palladium catalysts, nickel(II) acetate tetrahydrate is suitable for facilitating Heck cross-coupling reactions in applications where the utmost catalytic activity is not required, offering a more economical route for the synthesis of compounds like stilbene analogues [4].

Application
Selection Property
Validation Focus
Supported catalyst synthesis (hydrogenation)
Precursor reducibility and Ni²⁺ speciation
Catalytic activity comparison
Halogen-free electroplating on sensitive alloys
Anion profile (chloride-free, weakly acidic)
Substrate corrosion resistance
Li-ion battery cathode material synthesis
Decomposition purity; counter-ion avoidance
Electrochemical performance evaluation
Cost-sensitive Heck coupling reactions
Catalyst cost-effectiveness
Reaction yield comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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